![molecular formula C12H13N3O2S B2445484 2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 796067-59-9](/img/structure/B2445484.png)
2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is also known as GW501516 . It has a molecular formula of C21H18F3NO3S2 and an average mass of 453.498 Da .
Synthesis Analysis
The synthesis of a similar compound, “4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol”, was reported in a study . The compound was synthesized starting from 4-methylaniline via the corresponding N-(4-methylphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide and cyclization of it to 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol .Molecular Structure Analysis
The molecular structure of GW501516 is complex, with a triazole ring attached to a phenyl ring via a sulfanyl group . The triazole ring is also attached to a methyl group .Chemical Reactions Analysis
The compound “4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol” was alkylated to “2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one” in alkaline conditions using 2-bromo-1-phenylethanone . The alkylated compound was then reduced at the carbonyl group to the corresponding racemic secondary alcohol with an asymmetric carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of GW501516 include an average mass of 453.498 Da and a mono-isotopic mass of 453.068024 Da .Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives, including 2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, have been extensively studied for their potential in drug development due to their diverse biological activities. These compounds have shown promise in various therapeutic areas due to the triazole ring's ability to mimic the peptide bond, enhancing interaction with biological targets. Triazoles have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The versatility of triazole chemistry allows for the development of new drugs with improved efficacy and safety profiles (Ferreira et al., 2013).
Antimicrobial and Antifungal Applications
Research has highlighted the significant antimicrobial and antifungal activities of 1,2,4-triazole derivatives, making them candidates for addressing resistant bacterial and fungal infections. These compounds have been studied for their efficacy against various pathogens, including Staphylococcus aureus and Candida albicans. The development of new triazole derivatives aims to overcome the challenges posed by antibiotic resistance, offering new avenues for treatment strategies (Ohloblina, 2022).
Environmental and Industrial Applications
Triazole derivatives are also investigated for their applications beyond pharmaceuticals, including their role as corrosion inhibitors for metals and alloys in aggressive environments. Their molecular structure enables strong adsorption onto metal surfaces, providing protection against corrosion. This application is vital for extending the lifespan of materials used in various industries, showcasing the versatility of triazole compounds in both biological and industrial contexts (Hrimla et al., 2021).
Future Directions
The 4,5-disubstituted-3-mercaptotriazolic nucleus, which is a part of the structure of this compound, is considered an important element in the synthesis and design of bioactive compounds . These compounds are associated with numerous biological activities, including cytotoxicity against different cell lines, antibacterial, antifungal, anti-HIV, and anti-inflammatory activities . This suggests potential future directions for the research and development of this compound.
properties
IUPAC Name |
2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-3-5-10(6-4-8)15-9(2)13-14-12(15)18-7-11(16)17/h3-6H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYSKBOFFYSREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
796067-59-9 |
Source


|
| Record name | 2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

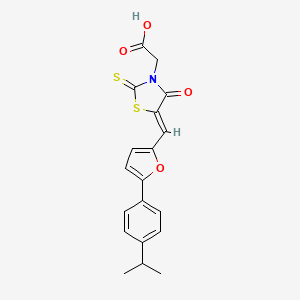
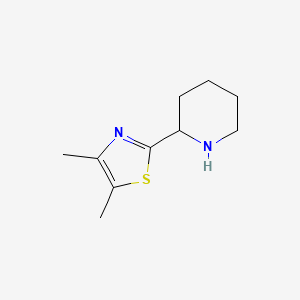
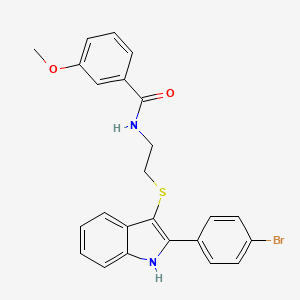
![2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid](/img/structure/B2445406.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2445410.png)
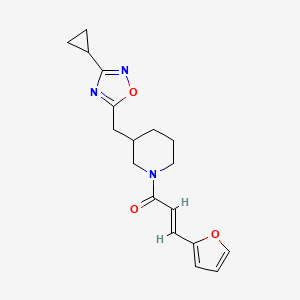
![3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2445413.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2445414.png)
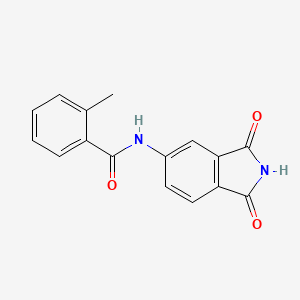
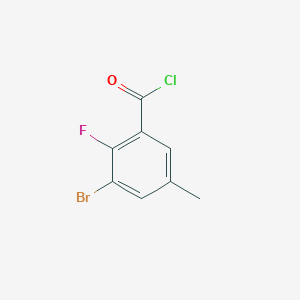
![Tert-butyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2445419.png)
![4-benzyl-2-(2-(cyclohexylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2445420.png)

![2-[(diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2445423.png)